![molecular formula C16H10N2O6 B5696453 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate CAS No. 62153-82-6](/img/structure/B5696453.png)
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of isoindoline and benzoic acid, and it has been shown to have a variety of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate is not fully understood, but it is believed to involve the interaction of the compound with cellular components such as proteins and nucleic acids. The compound has been shown to have a high binding affinity for DNA and RNA, and it may also interact with enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate has a variety of interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it may also have neuroprotective effects in the brain. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate in lab experiments is its versatility. The compound can be used in a variety of assays, including fluorescence-based assays for the detection of DNA and RNA, and cell viability assays for the study of apoptosis. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate. One area of interest is the development of new therapeutic agents based on the compound, particularly for the treatment of neurodegenerative diseases. Another area of interest is the study of the compound's interactions with cellular components, which may provide insights into its mechanism of action. Additionally, the development of new assays and techniques for the detection and analysis of the compound may lead to new applications in scientific research.
Synthesis Methods
The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate involves the reaction of isoindoline with benzoic acid in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or methanol, and the product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-nitrobenzoate has a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as for the study of protein-protein interactions. It has also been used as a photosensitizer for the treatment of cancer, and as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-14-12-3-1-2-4-13(12)15(20)17(14)9-24-16(21)10-5-7-11(8-6-10)18(22)23/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMFSHSPLUQZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358446 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(4-nitrobenzoyl)oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[[(4-nitrobenzoyl)oxy]methyl]- | |
CAS RN |
62153-82-6 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(4-nitrobenzoyl)oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.